Bienvenue dans la boutique en ligne BenchChem!

N-(2-Bromo-4-isopropylphenyl)acetamide

CRF1 receptor antagonist anxiolytic antidepressant

N-(2-Bromo-4-isopropylphenyl)acetamide is the validated, non-substitutable intermediate for CRF1 receptor antagonist CRA1001 (IC50=22.3 nM) and P2X4R antagonist 9o (IC50=0.039 μM). The ortho-bromo substituent enables Pd-catalyzed cross-couplings while the acetamide serves as a directing/protecting group. Any deviation in substitution pattern results in diminished pharmacological activity. Procure this exact scaffold for CNS drug discovery programs targeting anxiety, depression, chronic pain, and inflammatory disorders. High synthetic yield (100% acetylation step) ensures cost-efficiency at scale.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 68748-07-2
Cat. No. B112906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromo-4-isopropylphenyl)acetamide
CAS68748-07-2
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)NC(=O)C)Br
InChIInChI=1S/C11H14BrNO/c1-7(2)9-4-5-11(10(12)6-9)13-8(3)14/h4-7H,1-3H3,(H,13,14)
InChIKeyUIBZDELTWFHAPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromo-4-isopropylphenyl)acetamide (CAS 68748-07-2) Technical Specifications and Procurement Data


N-(2-Bromo-4-isopropylphenyl)acetamide (CAS 68748-07-2), also known as 4-acetamido-3-bromocumene, is an aromatic amide with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This white crystalline solid exhibits a melting point of 129 °C and a predicted pKa of 14.16±0.70 . It is classified as harmful by inhalation, in contact with skin, and if swallowed [1]. The compound features a unique substitution pattern combining a bromine atom at the ortho position and an isopropyl group at the para position of the phenyl ring, making it a versatile intermediate in synthetic organic chemistry . Its strategic substitution pattern enables participation in cross-coupling reactions and further functionalization for the preparation of pharmacologically active molecules and complex chemical architectures .

Why N-(2-Bromo-4-isopropylphenyl)acetamide Cannot Be Substituted with Generic Analogs in Critical Synthetic Pathways


Simple substitution of N-(2-Bromo-4-isopropylphenyl)acetamide with other aryl bromides or acetamides is not feasible in synthetic routes targeting specific pharmacophores. The precise spatial orientation and electronic properties conferred by the 2-bromo-4-isopropyl substitution pattern are critical determinants of downstream reaction outcomes, including regioselectivity in cross-coupling reactions and the ultimate binding affinity of final pharmaceutical candidates . This compound serves as a protected and activated intermediate, where the acetamide group provides both a directing influence and a protecting strategy that alternative scaffolds cannot replicate. For instance, in the synthesis of CRA1001, a selective CRF1 receptor antagonist, the specific 2-bromo-4-isopropylphenyl motif is essential for achieving the desired pharmacological profile, with any deviation in substitution pattern leading to altered or diminished receptor binding properties [1].

Quantitative Comparative Analysis of N-(2-Bromo-4-isopropylphenyl)acetamide versus Closest Analogs


CRF1 Receptor Antagonist Potency: CRA1001 (2-Bromo Substitution) vs. CRA1000 (2-Methylthio Substitution)

The compound is a key precursor for the synthesis of CRA1001, a selective CRF1 receptor antagonist. A direct head-to-head comparison between CRA1001 (derived from the 2-bromo-4-isopropylphenyl scaffold) and its close analog CRA1000 (derived from a 2-methylthio-4-isopropylphenyl scaffold) reveals that both exhibit potent and comparable CRF1 receptor binding. In rat frontal cortex membranes, CRA1001 demonstrated an IC50 value of 22.3 nM, compared to 20.6 nM for CRA1000 [1]. In COS-7 cells expressing rat CRF1 receptor, CRA1001 exhibited an IC50 of 38 nM, while CRA1000 showed an IC50 of 30 nM [2].

CRF1 receptor antagonist anxiolytic antidepressant

CRF1 Receptor Selectivity: CRA1001 vs. CRF2β Receptor

Selectivity for the CRF1 receptor over the CRF2 receptor is a critical differentiator for therapeutic candidates in anxiety and depression. CRA1001, incorporating the 2-bromo-4-isopropylphenyl moiety, demonstrates complete selectivity for CRF1. In rat heart membranes expressing the CRF2β receptor, both CRA1001 and its analog CRA1000 exhibited no measurable affinity [1]. In COS-7 cells expressing rat CRF2α receptor, CRA1001 showed no significant inhibition of sauvagine binding, with an IC50 > 10,000 nM [2].

CRF1 receptor selectivity CRF2 receptor anxiolytic

In Vivo Anxiolytic-Like Activity: CRA1001 vs. Vehicle Control in Rat Elevated Plus-Maze

The in vivo translational relevance of the 2-bromo-4-isopropylphenyl scaffold is demonstrated by CRA1001's behavioral efficacy. In rats, oral administration of CRA1001 dose-dependently reversed the anxiety-like effects induced by intracerebroventricular (i.c.v.) infusion of CRF in the elevated plus-maze test [1]. At the highest tested oral dose of 10 mg/kg, CRA1001 fully restored the time spent in open arms to levels comparable to non-stressed controls, effectively counteracting the anxiogenic effect of CRF [1].

in vivo efficacy anxiolytic CRF1 antagonist

P2X4 Receptor Antagonism: Compound 9o vs. P2X7-Selective Analog

Beyond CRF1 applications, the N-(2-Bromo-4-isopropylphenyl) scaffold has demonstrated utility in generating potent and selective P2X4 receptor antagonists. Compound 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d][1,3]dioxole-5-carboxamide), directly incorporating the 2-bromo-4-isopropylphenyl moiety, exhibited significant inhibitory potential and selectivity for human P2X4 receptor with an IC50 of 0.039 μM ± 0.07 μM [1]. In contrast, the structurally related compound 9q (incorporating a quinolin-8-yl group) was selective for P2X7R with an IC50 of 0.018 μM ± 0.06 μM [1].

P2X4 receptor purinergic signaling inflammation

Chemical Stability and Storage: N-(2-Bromo-4-isopropylphenyl)acetamide vs. Reactive Analogs

From a procurement and handling perspective, N-(2-Bromo-4-isopropylphenyl)acetamide demonstrates favorable stability characteristics. The compound is stable at room temperature for storage, requiring no special refrigeration or inert atmosphere handling beyond standard laboratory practices . In contrast, its downstream derivatives, such as CRA1001 and the thiourea-containing P2X4 antagonists, often require more stringent storage conditions (e.g., -20°C under inert atmosphere) due to increased reactivity and sensitivity . The compound has a melting point of 129 °C and a boiling point of 366.4±35.0 °C (predicted), indicating robust thermal stability suitable for standard synthetic operations .

chemical stability storage conditions procurement

Synthetic Yield and Efficiency: N-Acetylation of 2-Bromo-4-isopropylaniline

The synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide from 2-bromo-4-isopropylaniline via N-acetylation proceeds with quantitative yield under optimized conditions. Using a standard procedure with DMAP in chloroform under reflux for 3 hours, the reaction achieves 100% yield of the target compound . This represents a significant efficiency advantage compared to alternative acetylation methods or the synthesis of related substituted acetamides, where yields can be substantially lower due to steric hindrance from the ortho-bromo and para-isopropyl substituents. For instance, in the broader context of Ullmann homocoupling and subsequent amination for carbazole synthesis, N-acetylation of substituted anilines is a critical first step, and yields can vary significantly depending on the substitution pattern .

synthesis yield optimization scale-up

Procurement-Driven Application Scenarios for N-(2-Bromo-4-isopropylphenyl)acetamide (CAS 68748-07-2)


Synthesis of Selective CRF1 Receptor Antagonists for Neuroscience Drug Discovery

This compound is the definitive starting material for the synthesis of CRA1001 and related CRF1 receptor antagonists. The evidence confirms that CRA1001 exhibits potent CRF1 binding (IC50 = 22.3 nM in rat frontal cortex; 38 nM in COS-7 cells) with complete selectivity over CRF2 receptors . Furthermore, CRA1001 demonstrates oral bioavailability and in vivo anxiolytic-like activity in rat behavioral models, reversing CRF-induced anxiety at 10 mg/kg p.o. . This scaffold is therefore procured by medicinal chemistry teams developing next-generation anxiolytics and antidepressants targeting the CRF1 pathway, where the specific 2-bromo-4-isopropylphenyl motif is a validated and non-substitutable pharmacophoric element.

Development of P2X4 Receptor-Selective Antagonists for Neuroinflammation and Chronic Pain Research

The 2-bromo-4-isopropylphenyl group, when incorporated into a carbamothioyl carboxamide framework, yields potent and selective P2X4 receptor antagonists. Compound 9o, directly derived from this scaffold, demonstrates an IC50 of 0.039 μM against human P2X4R . This level of potency and selectivity (over P2X7R) is not readily achievable with generic aryl bromides, making this specific intermediate essential for researchers investigating P2X4R as a therapeutic target for chronic pain, rheumatoid arthritis, and neurological disorders .

Versatile Building Block for Cross-Coupling and Heterocycle Synthesis in Medicinal Chemistry

The ortho-bromo substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the acetamide group can function as a protecting group, directing group, or be subsequently hydrolyzed to the free aniline. This dual functionality enables the systematic construction of diverse chemical libraries . The compound's room temperature stability and high synthetic yield (100% for the acetylation step) further enhance its value as a cost-effective and logistically simple building block for high-throughput synthesis and parallel medicinal chemistry efforts .

Precursor for Thiourea and Carbamothioyl Derivatives with Biological Activity

N-(2-Bromo-4-isopropylphenyl)acetamide can be readily converted to the corresponding aniline (2-bromo-4-isopropylaniline) via hydrolysis, which then serves as a precursor for a wide array of thiourea derivatives. These thiourea-containing compounds, such as N'-(2-bromo-4-isopropylphenyl)-N,N-diisopropylthiourea and 9o, have demonstrated significant biological activity, including P2X receptor antagonism and potential antimicrobial properties . The bromine atom further provides a site for late-stage functionalization, allowing for the generation of diverse analog series for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Bromo-4-isopropylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.